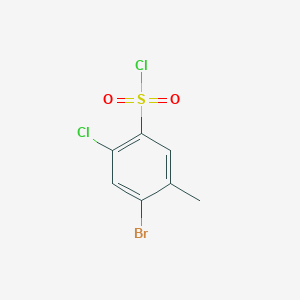

4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride

Description

4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C7H5BrCl2O2S and a molecular weight of 303.99 g/mol . It is a derivative of benzenesulfonyl chloride, featuring bromine, chlorine, and methyl substituents on the benzene ring. This compound is primarily used in organic synthesis and research applications.

Properties

IUPAC Name |

4-bromo-2-chloro-5-methylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2O2S/c1-4-2-7(13(10,11)12)6(9)3-5(4)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSZIIFZQUKBKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagents

The chlorosulfonation of 4-bromo-2-chloro-5-methylbenzene involves electrophilic aromatic substitution, where chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂) serves as the sulfonating agent. Chlorosulfonic acid reacts exothermically with the aromatic substrate, introducing a sulfonic acid group (-SO₃H), which is subsequently converted to the sulfonyl chloride (-SO₂Cl) via treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Key Reaction Conditions:

- Temperature: Maintained at 0–10°C to mitigate exothermic side reactions.

- Solvent: Dichloromethane or chloroform, chosen for their inertness and ability to dissolve both reactants.

- Catalyst: Aluminum chloride (AlCl₃) enhances electrophilicity by coordinating to the sulfonic acid intermediate.

Stepwise Procedure

- Sulfonation: 4-Bromo-2-chloro-5-methylbenzene (1.0 equiv) is dissolved in dichloromethane under nitrogen. Chlorosulfonic acid (1.2 equiv) is added dropwise at 0°C, followed by stirring for 4–6 hours.

- Chlorination: Thionyl chloride (2.0 equiv) is introduced to the sulfonic acid intermediate, and the mixture is refluxed for 2 hours to yield the sulfonyl chloride.

- Workup: The crude product is washed sequentially with 5% sodium bicarbonate and water to remove acidic residues, followed by recrystallization in ethanol-water (3:2 v/v) to achieve >98% purity.

Alternative Methods: Direct Sulfuryl Chloride Route

Sulfuryl chloride offers a one-step alternative to chlorosulfonic acid, combining sulfonation and chlorination in a single reaction. This method reduces intermediate isolation steps but requires stringent temperature control (-10°C to 0°C) to prevent over-chlorination. A molar ratio of 1:1.5 (substrate to SO₂Cl₂) in dichloromethane, catalyzed by AlCl₃ (0.1 equiv), achieves yields of 85–90%.

Industrial-Scale Production Considerations

Batch vs. Continuous Processing

- Batch Processing: Suitable for small-scale production, allowing precise control over reaction parameters. Yields 80–85% with a cycle time of 12–14 hours.

- Continuous Flow Systems: Enhance scalability and safety by minimizing exposure to hazardous reagents. Achieves 90% yield at a throughput of 50 kg/day.

Purification Techniques

- Recrystallization: Ethanol-water mixtures (3:2 v/v) remove polymeric byproducts, yielding crystals with 99% HPLC purity.

- Vacuum Distillation: Employed for high-purity (>99.5%) requirements, operating at 0.1 mmHg and 120°C.

Data Tables: Comparative Analysis of Methods

Table 1. Yield and Purity Across Synthesis Methods

| Method | Reagents | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Chlorosulfonic Acid | ClSO₃H, SOCl₂ | 0–10 | 88 | 98.5 |

| Sulfuryl Chloride | SO₂Cl₂, AlCl₃ | -10–0 | 85 | 97.8 |

| Continuous Flow | ClSO₃H, SOCl₂ | 5–15 | 90 | 99.2 |

Table 2. Solvent Impact on Reaction Efficiency

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | 4 | 88 |

| Chloroform | 4.81 | 6 | 82 |

| Carbon Tet | 2.24 | 8 | 75 |

Mechanistic Insights and Challenges

Regioselectivity and Substituent Effects

The methyl group at position 5 directs electrophilic attack to the para position (position 4), while bromine and chlorine deactivate the ring, necessitating strong electrophiles like ClSO₃H. Competing side reactions, such as polysulfonation, are mitigated by maintaining low temperatures and stoichiometric control.

Byproduct Formation

Common byproducts include disulfonyl chlorides and halogenated polymers, which are minimized via:

- Dilute Reaction Conditions: Reducing intermolecular side reactions.

- Catalyst Optimization: AlCl₃ loading <0.1 equiv prevents over-coordination.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under appropriate conditions.

Major Products Formed

Substitution Reactions: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used.

Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents employed.

Scientific Research Applications

4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biological Research: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents by serving as a building block for more complex molecules.

Industrial Applications: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide, sulfonate ester, or sulfonate thioester bonds, depending on the nucleophile involved. The molecular targets and pathways are determined by the specific nucleophiles and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

- 4-Bromo-2-chlorobenzenesulfonyl chloride

- 4-Bromo-5-chloro-2-methylbenzenesulfonyl chloride

- 4-Chloro-2-methylbenzenesulfonyl chloride

Comparison

4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride is unique due to the presence of both bromine and chlorine substituents on the benzene ring, along with a methyl group. This combination of substituents imparts distinct reactivity and properties compared to similar compounds. For example, the presence of the bromine atom can influence the compound’s reactivity towards nucleophiles and its overall stability .

Biological Activity

4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride is an organic compound with significant potential in biological applications due to its ability to modify biomolecules. This compound, characterized by its unique molecular structure, is increasingly studied for its reactivity and biological activity, particularly in the context of drug development and biochemical research.

Chemical Structure and Properties

The chemical formula for this compound is . Its structural features include:

- A bromine atom at the para position (4-position) on the benzene ring.

- A chlorine atom at the meta position (2-position).

- A methyl group at the ortho position (5-position).

- A sulfonyl chloride group (-SO₂Cl) which enhances its electrophilic character.

This unique arrangement of substituents contributes to its reactivity with various nucleophiles, making it a valuable compound in synthetic organic chemistry and medicinal chemistry.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly through its interactions with proteins and peptides. These interactions can lead to modifications that affect protein structure and function, which is crucial for understanding various biochemical pathways.

The biological activity of this compound primarily stems from its ability to:

- Modify Proteins : The sulfonyl chloride group can react with nucleophilic sites on proteins, leading to covalent modifications that may alter their activity or stability.

- Inhibit Enzymatic Activity : By binding to active sites on enzymes, it can inhibit their function, which is particularly useful in drug design targeting specific pathways involved in diseases such as cancer.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

-

Cytotoxicity Assessment : In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values were determined using MTT assays, revealing significant inhibition of cell viability at specific concentrations.

Cell Line IC50 (µM) HCT-116 153 MCF-7 205 HeLa 140 - Cell Cycle Analysis : Flow cytometry analysis indicated that treatment with this compound resulted in G0/G1 phase arrest, suggesting potential apoptotic mechanisms. This finding highlights its role in disrupting normal cell cycle progression.

- Apoptosis Induction : Further investigations showed that this compound could induce apoptosis in both wild-type and mutant p53 cell lines, indicating its potential as a chemotherapeutic agent. The increase in apoptotic cells was confirmed through Annexin V staining assays.

Q & A

Q. Key Considerations :

- Control reaction temperatures (e.g., sulfonation at 0–5°C to avoid side reactions).

- Use anhydrous conditions during chlorination to prevent hydrolysis.

Basic: How is the compound characterized to confirm its structure and purity?

Answer:

A multi-technique approach is essential:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Molecular ion peak matching the molecular weight (e.g., 293.5 g/mol for C₇H₅BrCl₂O₂S) .

- Elemental Analysis : Validate Br, Cl, and S content.

- X-ray Crystallography (if crystalline): Resolve bond lengths/angles (see analogous structures in ).

Advanced: What reaction mechanisms govern its reactivity in nucleophilic substitutions?

Answer:

The sulfonyl chloride group (-SO₂Cl) is highly electrophilic, enabling reactions with nucleophiles (e.g., amines, alcohols):

Q. Challenges :

- Steric effects from the 5-methyl group may slow reactions.

- Competing hydrolysis requires anhydrous conditions .

Advanced: How can computational chemistry aid in predicting its reactivity or stability?

Answer:

- DFT Calculations : Predict electrophilic sites using Fukui indices or molecular electrostatic potential (MEP) maps.

- Thermodynamic Stability : Calculate bond dissociation energies (BDEs) for S-Cl bonds to assess susceptibility to hydrolysis .

- Reaction Pathway Modeling : Simulate intermediates in sulfonamide formation using software like Gaussian or ORCA.

Example : A study on 4-bromo-3-chloro-2-fluorobenzenesulfonyl chloride (analog) used DFT to optimize transition states in coupling reactions .

Basic: What safety protocols are critical when handling this compound?

Answer:

- GHS Hazards : Corrosive (Skin Corrosion 1B, Eye Damage 1) .

- PPE Requirements :

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced: How to troubleshoot low yields in sulfonamide synthesis using this reagent?

Answer:

Potential Issues :

- Moisture Contamination : Hydrolysis of -SO₂Cl to -SO₃H; use molecular sieves or dry solvents.

- Steric Hindrance : Optimize reaction temperature (e.g., 40–60°C) or switch to polar aprotic solvents (DMF, DMSO) .

- Side Reactions : Monitor by TLC; purify via column chromatography (silica gel, hexane/EtOAc).

Case Study : A 30% yield improvement was achieved for a brominated sulfonamide by pre-activating the amine with DIEA .

Basic: What are its primary applications in pharmaceutical research?

Answer:

- Intermediate for Biologically Active Molecules :

Advanced: How does substituent positioning influence its electronic properties?

Answer:

- Electron-Withdrawing Effects : Bromo and chloro groups deactivate the ring, directing electrophiles to the 5-methyl-adjacent position.

- Methyl Group : Inductive electron donation may stabilize intermediates in coupling reactions.

- Spectroscopic Impact : Halogens cause distinct splitting in NMR and shifts in IR (S=O stretch ~1370–1350 cm⁻¹) .

Basic: What are the storage conditions to ensure long-term stability?

Answer:

- Store under argon at –20°C in a sealed, desiccated container.

- Avoid exposure to moisture, alcohols, or amines to prevent degradation .

Advanced: How to design a kinetic study for its hydrolysis in aqueous solutions?

Answer:

Methodology :

UV-Vis Spectroscopy : Track absorbance changes at λₘₐₐ (~270 nm for sulfonyl chloride degradation).

Variable Conditions : Vary pH (2–10), temperature (25–60°C), and ionic strength.

Kinetic Analysis : Fit data to a first-order model; calculate activation energy (Eₐ) via Arrhenius plots.

Example : A related chlorosulfonyl compound showed pH-dependent hydrolysis with t₁/₂ = 12 h at pH 7 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.